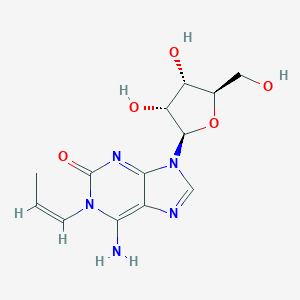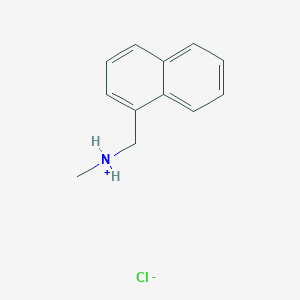
1-萘甲基-N-甲胺盐酸盐
描述
N-Methyl-1-naphthalenemethylamine hydrochloride is a chemical compound with the molecular formula C10H7CH2NHCH3 · HCl and a molecular weight of 207.70 g/mol . It is commonly used as a reagent in various chemical reactions and has applications in the synthesis of pharmaceuticals, particularly terbinafine .
科学研究应用
N-Methyl-1-naphthalenemethylamine hydrochloride has several scientific research applications:
作用机制
Target of Action
It has been used as a reagent for the determination of isocyanates in air by uv or fluorescence detection .
Mode of Action
It’s worth noting that the compound has been used in the preparation of key intermediates required for the synthesis of terbinafine , suggesting it may play a role in the formation of complex organic compounds.
Result of Action
It has been used in the synthesis of various pharmaceuticals such as Terbinafine hydrochloride and Butenafine hydrochloride , suggesting it may have significant effects at the molecular level.
生化分析
Biochemical Properties
It is known that this compound is used as a reagent in biochemical reactions, particularly in the determination of isocyanates
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-1-naphthalenemethylamine hydrochloride can be synthesized through the reaction of 1-naphthylmethylamine with methylamine in the presence of hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N-Methyl-1-naphthalenemethylamine hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
N-Methyl-1-naphthalenemethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylmethylamine derivatives.
Reduction: It can be reduced to form N-methyl-1-naphthalenemethylamine.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted naphthylmethylamine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
相似化合物的比较
Similar Compounds
1-Naphthylmethylamine: Used as a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals.
2-(2-Naphthyl)ethylamine hydrochloride: Another naphthyl derivative with similar applications in chemical synthesis.
Uniqueness
N-Methyl-1-naphthalenemethylamine hydrochloride is unique due to its specific structure, which allows it to act as a versatile reagent in various chemical reactions. Its role in the synthesis of terbinafine highlights its importance in pharmaceutical applications .
属性
IUPAC Name |
N-methyl-1-naphthalen-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-8,13H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJVHPKFDIYQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215793 | |
| Record name | N-Methyl-N-naphthylmethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65473-13-4 | |
| Record name | 1-Naphthalenemethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65473-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-naphthylmethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065473134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-naphthylmethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1-(1-naphthyl)methanamine hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-N-NAPHTHYLMETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8VRT9B309 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of butenafine hydrochloride, and how does N-Methyl-1-naphthalenemethylamine hydrochloride contribute to its activity?
A1: Butenafine hydrochloride, which incorporates the N-Methyl-1-naphthalenemethylamine hydrochloride structure, belongs to the benzylamine class of antifungals. These agents work by inhibiting squalene epoxidase, a critical enzyme in fungal ergosterol biosynthesis. [, ] This inhibition disrupts the fungal cell membrane's integrity, ultimately leading to cell death. While the precise role of the N-Methyl-1-naphthalenemethylamine hydrochloride moiety within butenafine hydrochloride isn't explicitly detailed in these studies, it's likely involved in binding interactions with the squalene epoxidase target. Further research could elucidate the specific contributions of this structure to butenafine hydrochloride's overall efficacy and pharmacological profile.
Q2: How does the topical application of butenafine hydrochloride lead to its efficacy against dermatophytes, and what is the role of N-Methyl-1-naphthalenemethylamine hydrochloride in this context?
A2: Research indicates that butenafine hydrochloride demonstrates potent activity against dermatophytes like Trichophyton mentagrophytes and Microsporum canis after topical administration. [] This efficacy is attributed to its fungicidal properties and prolonged retention within the skin, achieving concentrations significantly exceeding the minimum inhibitory concentrations for these fungi. [] The N-Methyl-1-naphthalenemethylamine hydrochloride component, as part of the butenafine hydrochloride structure, likely contributes to these properties, potentially influencing its skin permeability, distribution, and interaction with the squalene epoxidase target within the fungal cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


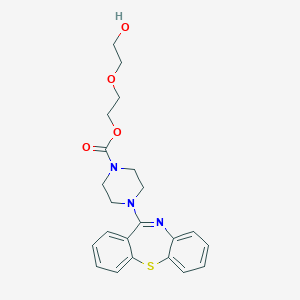



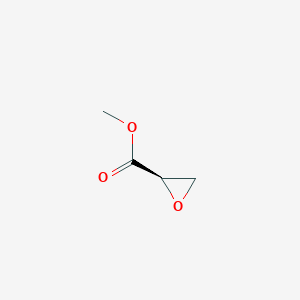
![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)
![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)
![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)
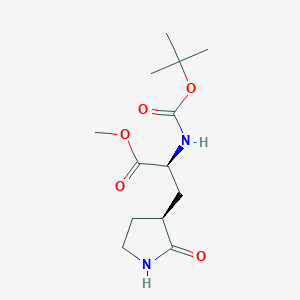
![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)
![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)
